molecular formula C14H24N2O2S B7583346 Oxan-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone

Oxan-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone

Cat. No. B7583346
M. Wt: 284.42 g/mol
InChI Key: XRZKXXWACXKDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxan-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone, commonly known as OTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. OTM is a piperazine derivative that has been synthesized using different methods, and its mechanism of action has also been studied.

Mechanism of Action

The mechanism of action of OTM is not yet fully understood. However, studies have suggested that it inhibits viral DNA polymerase by binding to the allosteric site of the enzyme. OTM has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The exact mechanism of action of OTM in treating neurodegenerative diseases is still under investigation.
Biochemical and Physiological Effects:
OTM has been reported to have both biochemical and physiological effects. In vitro studies have shown that OTM inhibits the replication of HCMV by targeting the viral DNA polymerase. Additionally, OTM has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. OTM has also been reported to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using OTM in lab experiments is its potential as a broad-spectrum antiviral agent. Additionally, OTM has been reported to induce apoptosis in cancer cells, making it a potential anticancer agent. However, one of the limitations of using OTM in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of OTM. One of the significant areas of research is its potential as a broad-spectrum antiviral agent. Further studies are needed to determine the efficacy of OTM against other viruses. Additionally, more research is needed to understand the exact mechanism of action of OTM in treating neurodegenerative diseases. Furthermore, studies are needed to determine the toxicity and pharmacokinetics of OTM in vivo.

Synthesis Methods

OTM has been synthesized using different methods, including the reaction of 3-oxo-3,4-dihydroquinazoline-2-carbaldehyde with 3-thiolan-3-ylpiperazine in the presence of sodium cyanoborohydride. Another method involves the reaction of 4-(thiolan-3-yl)piperazine with 3-oxo-3,4-dihydroquinazoline-2-carbaldehyde in the presence of sodium triacetoxyborohydride. Both methods have been reported to yield OTM with high purity.

Scientific Research Applications

OTM has been studied for its potential applications in various fields of scientific research. One of the significant areas of research is its use as a potential antiviral agent. OTM has been reported to inhibit the replication of human cytomegalovirus (HCMV) by targeting the viral DNA polymerase. Additionally, OTM has been studied for its potential use as an anticancer agent. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. OTM has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

oxan-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c17-14(12-2-1-8-18-10-12)16-6-4-15(5-7-16)13-3-9-19-11-13/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZKXXWACXKDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)N2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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